5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1565537-99-6
VCID: VC3197831
InChI: InChI=1S/C7H8FN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11)
SMILES: C=CCNC1=NC=C(C=N1)F
Molecular Formula: C7H8FN3
Molecular Weight: 153.16 g/mol

5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine

CAS No.: 1565537-99-6

Cat. No.: VC3197831

Molecular Formula: C7H8FN3

Molecular Weight: 153.16 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine - 1565537-99-6

Specification

CAS No. 1565537-99-6
Molecular Formula C7H8FN3
Molecular Weight 153.16 g/mol
IUPAC Name 5-fluoro-N-prop-2-enylpyrimidin-2-amine
Standard InChI InChI=1S/C7H8FN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11)
Standard InChI Key KDEDPYBNOLTPGV-UHFFFAOYSA-N
SMILES C=CCNC1=NC=C(C=N1)F
Canonical SMILES C=CCNC1=NC=C(C=N1)F

Introduction

Structure and Chemical Properties

Molecular Structure

5-Fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine consists of a pyrimidine core with a fluorine substituent at position 5 and an allyl amino group at position 2. The compound can be represented by the molecular formula C₇H₈FN₃, indicating its heterocyclic nature with multiple nitrogen atoms and a single fluorine atom.

Physical and Chemical Properties

Based on analysis of structurally similar compounds, the properties of 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine can be estimated. The compound likely exhibits physical characteristics similar to other substituted pyrimidines, including moderate solubility in polar organic solvents due to the presence of nitrogen atoms capable of hydrogen bonding.

Table 1. Estimated Physical and Chemical Properties of 5-Fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine

PropertyValueBasis of Estimation
Molecular FormulaC₇H₈FN₃Structural analysis
Molecular Weight153.16 g/molCalculated from atomic weights
Physical StateSolid at room temperatureSimilar to related pyrimidine derivatives
SolubilityModerately soluble in polar organic solventsBased on similar aminopyrimidines
Hydrogen Bond Acceptors4 (3 nitrogen atoms, 1 fluorine atom)Structural analysis
Hydrogen Bond Donors1 (NH group)Structural analysis
LogP (estimated)1.2-1.8Comparison with similar compounds

The fluorine atom at the 5-position likely influences several properties of the compound, including its lipophilicity, metabolic stability, and interaction with biological targets. The allyl group (prop-2-en-1-yl) contributes to the compound's lipophilicity and provides a site for potential chemical modifications through its terminal alkene functionality.

Synthetic Approaches

General Synthetic Strategies

The synthesis of 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine would likely employ one of several established methods for preparing substituted aminopyrimidines. Based on similar compounds described in the literature, potential synthetic routes may include:

Nucleophilic Substitution Approach

One potential synthetic route involves nucleophilic substitution of a 2-chloro-5-fluoropyrimidine with allylamine (prop-2-en-1-amine). This approach parallels methods described for similar substituted pyrimidines in recent literature .

Building Block Approach

Another potential synthetic pathway might involve constructing the pyrimidine ring with the fluorine already incorporated, followed by installation of the allyl amino group. This approach would be similar to the methods used for synthesizing structurally related compounds .

Key Intermediates

The synthesis of 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine likely involves key intermediates such as:

  • 2-Chloro-5-fluoropyrimidine

  • 5-Fluoropyrimidin-2-one

  • 2-Amino-5-fluoropyrimidine

These intermediates would serve as precursors for introducing the allyl group through appropriate chemical transformations.

Chemical Reactivity

Reactivity of the Pyrimidine Core

The pyrimidine ring in 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine is expected to exhibit reactivity patterns typical of nitrogen-containing heterocycles. The presence of multiple nitrogen atoms creates an electron-deficient aromatic system, making the ring susceptible to nucleophilic attack, particularly at positions 4 and 6.

Influence of the 5-Fluoro Substituent

The fluorine atom at position 5 significantly influences the electronic properties of the pyrimidine ring. As an electronegative substituent, fluorine withdraws electron density through both inductive and resonance effects, further enhancing the electrophilic character of the pyrimidine ring. This electronic effect may influence:

  • The basicity of the ring nitrogen atoms

  • The reactivity toward nucleophilic substitution

  • The hydrogen bonding capabilities in biological systems

Research on similar 5-substituted pyrimidines has demonstrated that the nature of the C5-substituent significantly impacts biological activity, with fluorine often enhancing metabolic stability and binding affinity .

Reactivity of the Allyl Group

The allyl (prop-2-en-1-yl) group introduces an additional reactive site through its terminal alkene functionality. This group may participate in various chemical transformations, including:

  • Addition reactions (hydration, halogenation, epoxidation)

  • Cross-coupling reactions

  • Cycloaddition reactions

  • Polymerization

These potential transformations provide opportunities for further derivatization of the compound to create more complex molecular structures or to fine-tune its properties for specific applications.

Structural FeaturePotential InteractionPossible Biological Target
Pyrimidine coreHydrogen bonding with protein backboneKinase hinge regions
5-Fluoro substituentHydrophobic/electrostatic interactionsGatekeeper residue pocket
Allyl amino groupHydrogen bonding, hydrophobic interactionsRibose-binding pocket

Research on other substituted aminopyrimidines has shown that modifications at the 5-position of the pyrimidine ring can dramatically affect selectivity among different kinase targets . The 5-fluoro substituent might therefore confer specific selectivity profiles to 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine compared to non-fluorinated analogs.

Structure-Activity Relationship Considerations

Impact of the 5-Fluoro Substituent

Structure-activity relationship studies on similar pyrimidine compounds have demonstrated that substitutions at the C5-position of the pyrimidine core significantly influence biological activity . For example, in certain 2-anilino-4-thiazolpyrimidines, replacing a hydrogen at C5 with a fluorine atom enhanced potency against CDK9. Similarly, the 5-fluoro substituent in 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine may confer specific biological properties distinct from its non-fluorinated counterpart.

Role of the Allyl Group

The allyl (prop-2-en-1-yl) group attached to the amino function at position 2 introduces conformational flexibility and lipophilicity to the molecule. These properties may influence:

  • Membrane permeability

  • Binding pocket accommodation

  • Metabolic stability

  • Target selectivity

Comparative studies of N-allylpyrimidin-2-amine (without the 5-fluoro substituent) have indicated that the allyl group can participate in hydrophobic interactions with protein targets, potentially enhancing binding affinity .

Comparative Analysis with Related Compounds

Table 3. Comparison of 5-Fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine with Structurally Related Compounds

CompoundKey Structural DifferencesPotential Impact on Activity
N-(Prop-2-en-1-yl)pyrimidin-2-amineLacks 5-fluoro substituentReduced electrophilicity, different binding profile
5-Fluoro-N-isopropylpyrimidin-2-amineIsopropyl vs. allyl groupDifferent conformational properties, lacks reactive alkene
4-(Pyridin-3-yl)pyrimidin-2-amineDifferent core structureDifferent electronic distribution, binding orientation

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